1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique molecular structure and functional groups. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of both a tetrahydro-2H-pyran-2-yl group and a dioxaborolan group contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The molecular formula of this compound is with a molecular weight of approximately 336.2 g/mol. It is classified as a boronic ester due to the presence of the dioxaborolan moiety, which is known for its utility in cross-coupling reactions in organic synthesis.
The synthesis of 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves several key steps:
These synthetic routes are designed to optimize yield and purity while minimizing side reactions.
The molecular structure of 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 336.2 g/mol |
IUPAC Name | 1,3-dimethyl-5-(oxan-2-yloxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI Key | NUNCHZOVULVUFJ-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)COC3CCCCO3 |
The structural complexity arises from the combination of multiple functional groups that contribute to its reactivity and potential applications in chemical synthesis.
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic chemistry.
The mechanism of action for 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole primarily revolves around its interactions as a boronic ester. In biological systems or synthetic applications:
These mechanisms underscore its potential utility in drug development and organic synthesis.
The physical and chemical properties of 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yloxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole include:
Property | Value |
---|---|
Appearance | Light yellow solid |
Solubility | Soluble in organic solvents like dichloromethane |
Melting Point | Not specified |
Stability | Stable under standard laboratory conditions |
These properties are essential for determining handling procedures and potential applications in research.
The unique structure and reactivity profile of 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yloxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole make it valuable in various scientific applications:
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: